molecular formula C19H21ClN2O B4772977 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B4772977
M. Wt: 328.8 g/mol
InChI Key: BGZPVILMNVKBNH-UHFFFAOYSA-N
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Description

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 2-chlorobenzyl group and a phenyl ethanone moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)15-21-10-12-22(13-11-21)19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZPVILMNVKBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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